An In-depth Technical Guide to 1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one
An In-depth Technical Guide to 1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. This document outlines plausible synthetic routes, detailed analytical characterization, and insights into its chemical reactivity and potential biological significance. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel compounds incorporating the piperidine and pyrrolidinone scaffolds.
Introduction
1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one (CAS No. 876710-79-1) is a bifunctional organic molecule incorporating both a piperidine and a pyrrolidin-2-one moiety.[1] These two heterocyclic systems are prevalent in a vast array of biologically active compounds, including pharmaceuticals and natural products.[2][3] The piperidine ring is a common feature in drugs targeting the central nervous system (CNS), while the pyrrolidinone (or γ-lactam) ring is a core structure in various nootropic agents and other therapeutics.[4][5] The unique combination of these two pharmacophores in a single molecule suggests its potential as a versatile scaffold for the development of novel therapeutic agents.
This guide will delve into the fundamental chemical properties of this compound, offering a proposed synthetic pathway, expected analytical data, and a discussion of its potential applications based on the known activities of related structures.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one is presented in the table below. It is important to note that while some data is available from chemical suppliers, other properties are predicted based on the analysis of its constituent functional groups and analogous structures.
| Property | Value | Source |
| IUPAC Name | 1-(2-(Piperidin-2-yl)ethyl)pyrrolidin-2-one | - |
| CAS Number | 876710-79-1 | [1] |
| Molecular Formula | C₁₁H₂₀N₂O | [1] |
| Molecular Weight | 196.29 g/mol | [1] |
| Appearance | Predicted to be a liquid or low-melting solid at room temperature | - |
| Boiling Point | Not experimentally determined. | [1] |
| Solubility | Expected to be soluble in water and polar organic solvents. | - |
| Storage | Store in a dry, sealed place. | [1] |
Synthesis and Purification
Retrosynthetic Analysis
A logical disconnection of the target molecule suggests two primary synthetic strategies, as illustrated in the diagram below.
Caption: Retrosynthetic analysis of 1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one.
Strategy A involves the N-alkylation of pyrrolidin-2-one with a suitable 2-(2-haloethyl)piperidine derivative. This is a common method for the synthesis of N-substituted lactams.
Strategy B relies on the lactamization reaction between γ-butyrolactone and 2-(2-aminoethyl)piperidine. This approach is often favored for its atom economy and straightforward procedure.[6]
Proposed Synthetic Protocol (Strategy B)
The lactamization of γ-butyrolactone with a primary amine is a well-established method for the synthesis of N-substituted pyrrolidinones.[7] This approach is likely to be the more direct and efficient route.
Caption: Proposed synthesis of 1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one via lactamization.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-aminoethyl)piperidine (1.0 equivalent) and γ-butyrolactone (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is heated to 180-200 °C and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The excess γ-butyrolactone and any side products can be removed by vacuum distillation.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure 1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one.
Causality behind Experimental Choices:
-
Excess γ-Butyrolactone: A slight excess of γ-butyrolactone is used to ensure the complete conversion of the starting amine.
-
High Temperature: The aminolysis of lactones typically requires high temperatures to proceed at a reasonable rate without the need for a catalyst.[8]
-
Purification Method: The choice between distillation and chromatography will depend on the boiling point of the product and the nature of any impurities.
Analytical Characterization
Due to the absence of published experimental data, the following section outlines the expected spectroscopic characteristics of 1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one based on the analysis of its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of the target molecule. Predicted chemical shifts are based on the known values for N-substituted pyrrolidinones and piperidines.[9][10]
¹H NMR (Predicted):
-
Piperidine Ring Protons: A complex series of multiplets is expected between δ 1.2-1.8 ppm and δ 2.5-3.2 ppm.
-
Ethyl Bridge Protons (-CH₂-CH₂-): Two distinct multiplets are anticipated. The protons adjacent to the pyrrolidinone nitrogen are expected to be downfield (around δ 3.3-3.6 ppm) compared to those adjacent to the piperidine ring.
-
Pyrrolidinone Ring Protons: The protons on the pyrrolidinone ring will likely appear as multiplets between δ 1.9-2.4 ppm (for the -CH₂-CH₂- group) and around δ 3.4 ppm (for the -N-CH₂- group).
-
NH Proton (Piperidine): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR (Predicted):
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 175 ppm.
-
Piperidine and Pyrrolidinone Carbons: Signals for the methylene groups of both rings are expected in the range of δ 20-60 ppm. The carbons attached to the nitrogen atoms will be the most downfield in this region.
-
Ethyl Bridge Carbons: Two distinct signals are expected for the two methylene carbons of the ethyl linker.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the molecular weight and obtaining structural information through fragmentation patterns.
Expected Fragmentation Pattern (Electron Ionization - EI):
The fragmentation of piperidine derivatives under EI-MS is often initiated by α-cleavage at the nitrogen atom.[11] For 1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one, characteristic fragmentation pathways would likely involve:
-
Loss of the Pyrrolidinone-ethyl side chain: Cleavage of the bond between the piperidine ring and the ethyl group.
-
Fragmentation of the Piperidine Ring: Ring-opening and subsequent loss of small neutral molecules.
-
Fragmentation of the Pyrrolidinone Ring: Cleavage of the lactam ring.
A plausible fragmentation workflow is depicted below:
Caption: Predicted major fragmentation pathways of 1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one in EI-MS.
Chemical Reactivity and Stability
-
Basicity: The presence of two nitrogen atoms, one tertiary (in the pyrrolidinone ring) and one secondary (in the piperidine ring), imparts basic properties to the molecule. The piperidine nitrogen is expected to be the more basic of the two.
-
Lactam Hydrolysis: The pyrrolidinone ring is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the opening of the lactam ring to form the corresponding γ-amino acid derivative.
-
N-Alkylation/Acylation: The secondary amine of the piperidine ring is a nucleophilic center and can readily undergo alkylation or acylation reactions, allowing for further functionalization of the molecule.
-
Stability: The compound is expected to be stable under standard laboratory conditions. It should be stored in a tightly sealed container to prevent moisture absorption.[1]
Potential Applications in Drug Discovery
The structural motif of 1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one is of significant interest in medicinal chemistry. Both piperidine and pyrrolidinone moieties are found in a wide range of biologically active compounds.[2][3]
-
CNS-active Agents: The piperidine scaffold is a well-known pharmacophore for CNS targets.[4]
-
Nootropic Agents: The pyrrolidinone ring is the core structure of piracetam and its analogues, which are known for their cognitive-enhancing effects.
-
Enzyme Inhibitors: Derivatives of both piperidine and pyrrolidinone have been investigated as inhibitors of various enzymes.
The combination of these two heterocyclic systems in 1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one provides a unique scaffold that could be explored for a variety of therapeutic targets. Further derivatization of the piperidine nitrogen could lead to a library of compounds for screening against different biological targets.
Conclusion
1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one is a heterocyclic building block with significant potential for the development of novel chemical entities in drug discovery. This technical guide has provided a detailed overview of its chemical properties, proposed a plausible synthetic route, and outlined its expected analytical characteristics. The insights into its reactivity and potential applications are intended to facilitate further research and exploration of this promising molecular scaffold.
References
- Wang, C., Tu, Y., Han, J., & Guo, Y. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
- Al-Hourani, B. J. (Year). Synthesis of 1-(2-Indenylethyl) Pyrrolidine and its Transition Metal Complexes.
- CN1621403A - 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof. (2005).
- Spino, C., et al. (2022).
- Spino, C., et al. (2022).
- Wang, C., et al. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
- Di Mola, A., et al. (Year). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. (Year). Semantic Scholar.
- 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. (2013).
- Synthesis of α-Amino γ-Butyrolactone Derivatives by Aziridination of α-Ylidene γ-Butyrolactones. (2025).
- Bioactive compounds bearing N‐alkylated pyrrolidine and piperidine moieties. (Year).
- Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis. (Year).
- Wünsch, B., et al. (Year).
- Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.
- US5210229A - Process for the preparation of gamma-butyrolactone. (1993).
- 2-Substituted pyrrolidine and piperidine alkaloids. (Year).
- γ-Butyrolactone. (n.d.). Wikipedia.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
- Reactions of cyclopentanone, γ-butyrolactone, and their derivatives with α-hydroxyethyl radicals. (2025).
- Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. (2025).
- Identification of metabolites from 2D 1H-13C HSQC NMR using peak correl
- N-ethyl-2-pyrrolidone. (n.d.). PubChem.
- 1-Ethyl-2-pyrrolidinone. (n.d.). NIST WebBook.
Sources
- 1. CAS 876710-79-1 | 1-(2-(Piperidin-2-yl)ethyl)pyrrolidin-2-one - Synblock [synblock.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US5210229A - Process for the preparation of gamma-butyrolactone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 11. 1-Ethyl-2-pyrrolidinone [webbook.nist.gov]
